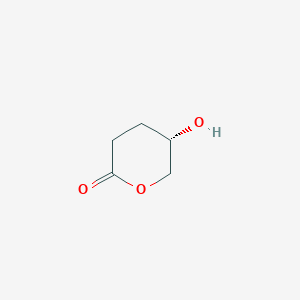
(S)-5-Hydroxytetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Hydroxytetrahydro-2H-pyran-2-one is a chiral organic compound with significant importance in various scientific fields It is a derivative of tetrahydropyran, featuring a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Hydroxytetrahydro-2H-pyran-2-one typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of 5-hydroxy-2H-pyran-2-one using chiral borane reagents. The reaction is carried out under controlled temperature and pressure conditions to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to facilitate the reduction of the precursor compound. The reaction is conducted in high-pressure reactors to ensure efficient conversion and yield.
Análisis De Reacciones Químicas
Types of Reactions: (S)-5-Hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-oxo-tetrahydro-2H-pyran-2-one or 5-carboxy-tetrahydro-2H-pyran-2-one.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of halogenated or aminated tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Hydroxytetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-5-Hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biochemical systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological molecules and affecting cellular pathways.
Comparación Con Compuestos Similares
®-5-Hydroxytetrahydro-2H-pyran-2-one: The enantiomer of (S)-5-Hydroxytetrahydro-2H-pyran-2-one with similar chemical properties but different biological activity.
5-Hydroxy-2H-pyran-2-one: The non-chiral parent compound with different reactivity and applications.
Tetrahydropyran: The core structure without the hydroxyl group, used as a solvent and intermediate in organic synthesis.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications where enantioselectivity is important, such as in pharmaceutical synthesis and asymmetric catalysis.
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(5S)-5-hydroxyoxan-2-one |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1 |
Clave InChI |
IHQMTBUROQWHDL-BYPYZUCNSA-N |
SMILES isomérico |
C1CC(=O)OC[C@H]1O |
SMILES canónico |
C1CC(=O)OCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14041648.png)
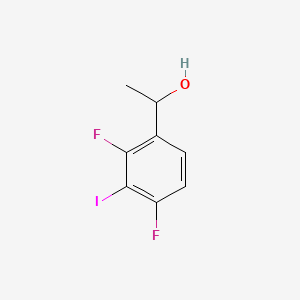

![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
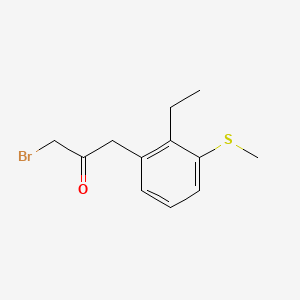
![methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B14041663.png)

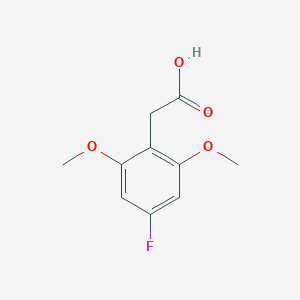
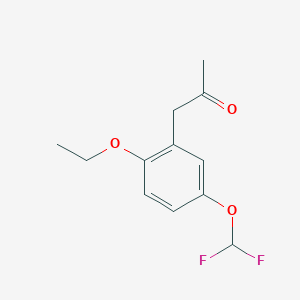
![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B14041692.png)
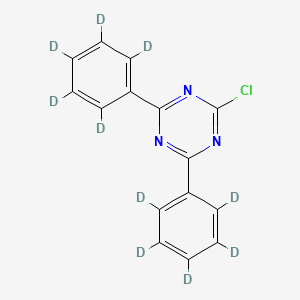
![7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14041710.png)

